Enzymatic Potency Differentiation: EBELACTONE B vs. Ebelactone A on Pancreatic Lipase
Ebelactone B demonstrates superior potency compared to its direct structural homolog, Ebelactone A, in inhibiting pancreatic lipase, a key enzyme for dietary fat absorption. Quantitative comparison of IC50 values reveals a significantly lower effective concentration for Ebelactone B, directly impacting its utility in in vitro and in vivo models of hyperlipidemia .
| Evidence Dimension | Inhibitory Potency (IC50) against Pancreatic Lipase |
|---|---|
| Target Compound Data | IC50 = 0.0008 μg/mL |
| Comparator Or Baseline | Ebelactone A: IC50 = 0.003 μg/mL |
| Quantified Difference | 3.75-fold higher potency |
| Conditions | In vitro enzyme inhibition assay; purified pancreatic lipase |
Why This Matters
This 3.75-fold increase in potency translates to a requirement for lower concentrations of EBELACTONE B in experimental systems, reducing potential off-target effects and material costs for researchers studying lipid absorption or screening for anti-obesity agents.
